Sterically Driven Thermodynamic Instability of Ortho-Isomer: Kinetic Evidence for Desulfonation Propensity at Elevated Temperatures
The ortho-toluenesulfonic acid isomer is thermodynamically less stable than its para counterpart due to steric hindrance between the ortho-methyl and ortho-sulfonic acid groups. This steric congestion renders the ortho-product unfavorable, and at elevated temperatures used in sulfonation reactions, the o-isomer readily undergoes desulfonation and subsequent resulfonation to yield the more thermodynamically stable p-isomer [1]. This reversibility of ortho-sulfonation is a distinguishing characteristic not shared to the same extent by the para-isomer. Kinetic measurements at 25.0 °C in aqueous and fuming sulfuric acid (93.3–103.3 wt% H₂SO₄) demonstrate that the apparent first-order rate constants for sulfonation vary over six orders of magnitude (factor of 10⁶) across this concentration range for both isomers, with the sulfonation being first order with respect to the sulfonic acid concentration [2]. This large dynamic range in reactivity provides a tunable parameter for processes requiring controlled desulfonation.
| Evidence Dimension | Thermodynamic stability and reversibility of sulfonation |
|---|---|
| Target Compound Data | o-TSA: Thermodynamically less stable; readily undergoes desulfonation/resulfonation to p-isomer at elevated temperatures; ortho-product formation unfavorable due to sterics |
| Comparator Or Baseline | p-TSA: Thermodynamically more stable; serves as the thermodynamic sink in sulfonation–desulfonation equilibria |
| Quantified Difference | Rate constant variation factor of 10⁶ across 93.3–103.3 wt% H₂SO₄; first-order kinetics with respect to sulfonic acid concentration |
| Conditions | 25.0 °C; aqueous and fuming sulfuric acid (93.3–103.3 wt% H₂SO₄) |
Why This Matters
This reversible ortho-sulfonation property enables the strategic use of o-TSA-derived intermediates as temporary protecting/directing groups in regioselective synthesis, where the sulfonic acid moiety can be installed to block the ortho position and subsequently removed via desulfonation—a synthetic strategy not available with the irreversibly stable p-isomer.
- [1] Sciencemadness Discussion Board. Preparation of Mononitrotoluenes (o-, p-): Thermodynamic stability analysis of o-toluenesulfonic acid vs p-toluenesulfonic acid. User contribution citing established chemical principles, 2014. View Source
- [2] Cerfontain, H. Aromatic sulfonation XII: Kinetics of the sulfonation of p- and o-toluenesulfonic acid in aqueous and fuming sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 1965, 84(5), 551-559. DOI: 10.1002/recl.19650840503 View Source
